Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
Description
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a bicyclic amine derivative with a 3-isopropyl substituent in the exo configuration. It is marketed as a research chemical, with prices ranging from ¥3,840.90 (100 mg) to ¥64,000.90 (10 g) .
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(1S,5R)-3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H/t8-,9+,10?;; |
InChI Key |
ABIUNMIDDQBQCF-IDWSCOKRSA-N |
Isomeric SMILES |
CC(C)N1C[C@H]2CC[C@@H](C1)C2N.Cl.Cl |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Imine Formation and Reduction Route
A patented process (IL283994B2) describes a scalable and efficient synthetic route to bicyclic amines related to the target compound. The process involves:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| a) | Imine formation from bicyclic ketone precursor and hydroxylamine hydrochloride | Ketone + NH2OH·HCl | Forms oxime intermediate |
| b) | Reduction of oxime to amine | Reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Converts oxime to the bicyclic amine |
| c) | Salt formation with acid | Various acids such as (R)-(-)-Mandelic acid, citric acid, maleic acid | Provides crystalline salts for purification |
| d) | Boc-protection and dissociation | Boc2O and base | Protects amine for further transformations |
| e) | Deprotection to yield final amine | Acidic conditions | Final deprotected exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine |
This method addresses issues in previous processes such as tedious chromatographic purifications and costly chiral separations by optimizing reaction conditions and salt formation steps to improve scalability and purity.
Diels-Alder Cycloaddition Approach
An alternative synthetic strategy involves a Diels-Alder reaction between cyclopentadiene and an imine or related dienophile to construct the bicyclic core:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + imine generated in situ | Forms bicyclic intermediate with defined stereochemistry |
| 2 | Functionalization of double bond | Osmium tetroxide/N-methylmorpholine N-oxide oxidation | Introduces diol groups for further modification |
| 3 | Cleavage and oxidation | Sodium periodate cleavage of diol | Generates bisaldehyde intermediates |
| 4 | Amino acid derivative formation | Intramolecular cyclization | Yields 6-amino-3-azabicyclo[3.2.1]octane derivatives |
This approach allows for stereocontrolled synthesis of bicyclic amino acid derivatives, which can be further elaborated to the target amine compound.
Catalytic Hydrogenation of Functionalized Precursors
Hydrogenation of bicyclic ketone or related intermediates in the presence of palladium catalysts under mild conditions is a common method for installing the amine functionality:
These catalytic hydrogenations are efficient for converting bicyclic ketones or protected amines to the free amine, often as a key step in the final stages of synthesis.
Comparative Data Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Imine formation from ketone | Ketone + NH2OH·HCl | Not specified | Mild conditions, good selectivity | Requires purification of oxime intermediate |
| Reduction of oxime to amine | NaBH4 or catalytic hydrogenation | High (up to 100%) | High conversion, scalable | Control of stereochemistry |
| Salt formation with acid | (R)-(-)-Mandelic acid, maleic acid, etc. | Not specified | Enhances purification, crystallinity | Acid selection critical for solubility |
| Boc-protection/deprotection | Boc2O, acid/base | Not specified | Protects amine during synthesis | Removal of excess reagents can be challenging |
| Diels-Alder cycloaddition | Cyclopentadiene + imine | Gram scale | Stereoselective formation of bicyclic core | Requires control of dienophile generation |
| Catalytic hydrogenation | Pd catalysts, H2 or ammonium formate | 58-100% | Efficient amine installation | Catalyst poisoning, over-reduction risk |
Research Findings and Optimization Notes
- The patented process (IL283994B2) emphasizes minimizing chromatographic purification and avoiding costly chiral separations by using selective salt formation and protection strategies.
- The stereochemical outcome of Diels-Alder reactions is influenced by the face selectivity of the dienophile, favoring attack on the less hindered Si-face, which is critical for obtaining the exo isomer.
- Catalytic hydrogenations using palladium on carbon or palladium hydroxide on carbon under mild conditions provide high yields and purity of the amine product, with solvent choice (ethanol or methanol) affecting reaction efficiency.
- Use of ammonium formate as a hydrogen donor under reflux conditions offers an alternative to direct hydrogen gas, albeit with slightly lower yields.
- Protection and deprotection steps using Boc groups allow for orthogonal functional group manipulation, essential for multi-step synthesis and scale-up.
Chemical Reactions Analysis
Types of Reactions
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted tropane alkaloids, which can have diverse biological activities .
Scientific Research Applications
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a bicyclic organic compound featuring a unique azabicyclic structure and belonging to the tropane alkaloids class. These alkaloids are recognized for diverse biological activities and potential therapeutic uses, making this compound a subject of interest in medicinal chemistry and drug discovery.
IUPAC Name: rel-(1R,5S,8R)-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
Molecular Weight: The molecular weight is approximately 227.17 g/mol. However, one source lists the FW (formula weight) as 241.2 .
Potential Applications
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is of interest for its potential applications in neuropharmacology, particularly regarding its interactions with neurotransmitter systems. Compounds with similar bicyclic structures have been studied for interactions with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders like depression and anxiety, as well as other conditions related to neurotransmitter imbalances.
8-azabicyclo[3.2.1]octane derivatives can be used for the treatment or prevention of depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), or obsessive-compulsive disorder . They are also useful for the manufacture of a medicament for the treatment or prevention of a disease or disorder of the nervous system, both centrally and peripherally, which is responsive to monoamine neurotransmission reuptake .
Forms and Administration
Mechanism of Action
The mechanism of action of Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Substituent Variations and Stereochemistry
Key structural analogs differ in substituent groups (methyl, propyl, benzyl) and stereochemistry (exo/endo), which critically influence physicochemical and pharmacological properties:
Key Observations :
- Substituent Size : Larger groups (e.g., isopropyl, benzyl) increase molecular weight and lipophilicity (logP). For example, 8-methyl derivatives have logP ~1.61 , while benzyl analogs likely exhibit higher values, impacting membrane permeability.
- Stereochemistry : Exo configurations (e.g., exo-3-isopropyl) may enhance receptor binding specificity compared to endo isomers, as seen in nicotinic receptor agonists like (3R,5R)-1-aza-bicyclo[3.2.1]octan-3-amine derivatives .
Biological Activity
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine; dihydrochloride is a bicyclic organic compound belonging to the tropane alkaloid family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by its unique azabicyclic structure, specifically the azabicyclo[3.2.1]octane core. Its molecular formula is , with a molecular weight of approximately 241.20 g/mol. The structural representation is as follows:
Biological Activity Overview
Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine has shown significant biological activity, particularly in neuropharmacology. Compounds with similar bicyclic structures have been studied for their interactions with neurotransmitter systems, including dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
Research indicates that this compound may modulate receptor activity involved in neurotransmission, influencing pathways related to mood regulation and cognitive function. The following table summarizes the key biological targets and their associated effects:
| Biological Target | Effect | Potential Application |
|---|---|---|
| Dopamine Receptors | Modulation of dopaminergic activity | Treatment of Parkinson's disease, schizophrenia |
| Serotonin Receptors | Influence on mood regulation | Treatment of depression and anxiety |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Inhibition leading to anti-inflammatory effects | Management of inflammatory conditions |
Neuropharmacological Studies
Studies have demonstrated that exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine can effectively interact with neurotransmitter systems, leading to promising results in preclinical models:
- Dopaminergic Activity : The compound exhibited a significant affinity for dopamine receptors, suggesting its role in modulating dopaminergic signaling pathways.
- Serotonergic Activity : It also showed interaction with serotonin receptors, indicating potential antidepressant effects.
Case Studies
In a recent study focusing on azabicyclo compounds, researchers evaluated the pharmacological profile of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine in vivo:
- Model : Rodent models were used to assess behavioral changes following administration.
- Findings : The compound produced notable anxiolytic effects comparable to established anxiolytics, with a favorable side effect profile.
Structure-Activity Relationship (SAR)
The structure of exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine allows for various modifications that may enhance its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane | Contains two nitrogen atoms | Neuropharmacological applications |
| 2-Azabicyclo[3.2.1]octane | Simpler structure; precursor for derivatives | Diverse pharmacological profiles |
| 8-Benzyl-3-amino-bicyclo[3.2.1]octane | Benzyl group enhances analgesic properties | Analgesic studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
